molecular formula C12H19N5 B1457641 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1503527-77-2

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1457641
CAS No.: 1503527-77-2
M. Wt: 233.31 g/mol
InChI Key: NDLRILBJDPEPJO-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both piperazine and pyrrolidine rings attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with piperazine and pyrrolidine under controlled conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine core is activated by a leaving group, allowing the piperazine and pyrrolidine to attach to the core.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperazin-1-yl)pyrimidine: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the piperazine ring, which may also influence its interactions and applications.

Uniqueness

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrolidine rings, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-piperazin-1-yl-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-2-8-17(7-1)12-14-4-3-11(15-12)16-9-5-13-6-10-16/h3-4,13H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLRILBJDPEPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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